2-Bromo-4-chloro-6-[(E)-[(2-hydroxyphenyl)imino]methyl]-3,5-dimethylphenol
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Overview
Description
2-Bromo-4-chloro-6-[(E)-[(2-hydroxyphenyl)imino]methyl]-3,5-dimethylphenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bromine and chlorine atom attached to a phenolic ring, along with an imine group linked to a hydroxyphenyl moiety. Its structure suggests potential reactivity and utility in synthetic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-6-[(E)-[(2-hydroxyphenyl)imino]methyl]-3,5-dimethylphenol typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available 3,5-dimethylphenol, which undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 2 and 4 positions, respectively.
Formation of the Imine Group: The brominated and chlorinated phenol is then reacted with 2-hydroxybenzaldehyde under acidic conditions to form the imine linkage. This step involves a condensation reaction where the aldehyde group of 2-hydroxybenzaldehyde reacts with the amino group of the phenol derivative to form the imine bond.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-Scale Bromination and Chlorination: Using controlled bromination and chlorination reactions to ensure high yield and purity.
Efficient Condensation Reactions: Employing optimized conditions for the condensation reaction to maximize the formation of the desired imine product.
Purification: Utilizing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenolic derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with active site residues, while the phenolic hydroxyl group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chloro-6-[(E)-[(2-hydroxyphenyl)imino]methyl]phenol: Lacks the dimethyl groups, leading to different reactivity and properties.
4-Bromo-2-[(E)-[(2-hydroxyphenyl)imino]methyl]phenol: Lacks the chlorine atom, affecting its electronic properties and reactivity.
Uniqueness
The presence of both bromine and chlorine atoms, along with the imine and phenolic groups, makes 2-Bromo-4-chloro-6-[(E)-[(2-hydroxyphenyl)imino]methyl]-3,5-dimethylphenol unique in its reactivity and potential applications. The dimethyl groups further enhance its stability and modify its electronic properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C15H13BrClNO2 |
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Molecular Weight |
354.62 g/mol |
IUPAC Name |
2-bromo-4-chloro-6-[(2-hydroxyphenyl)iminomethyl]-3,5-dimethylphenol |
InChI |
InChI=1S/C15H13BrClNO2/c1-8-10(15(20)13(16)9(2)14(8)17)7-18-11-5-3-4-6-12(11)19/h3-7,19-20H,1-2H3 |
InChI Key |
SOVAJKHHJUSHFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)C)Br)O)C=NC2=CC=CC=C2O |
Origin of Product |
United States |
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